molecular formula C18H20N6O4 B11969618 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11969618
M. Wt: 384.4 g/mol
InChI Key: XTTANYWTOSNRJQ-AWQFTUOYSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with a unique structure that combines a purine derivative with an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. The starting material is often a purine derivative, which undergoes a series of reactions to introduce the acetohydrazide group. Common synthetic routes include:

    Condensation Reaction: The purine derivative is reacted with an appropriate hydrazide under acidic or basic conditions to form the acetohydrazide intermediate.

    Aldol Condensation: The intermediate is then subjected to an aldol condensation with an aldehyde or ketone to introduce the ethoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid: Shares the purine core structure but lacks the acetohydrazide group.

    1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl ester: Similar structure but with an ester group instead of the acetohydrazide.

Uniqueness

The uniqueness of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide lies in its combination of a purine derivative with an acetohydrazide moiety, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C18H20N6O4

Molecular Weight

384.4 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H20N6O4/c1-4-28-13-7-5-12(6-8-13)9-20-21-14(25)10-24-11-19-16-15(24)17(26)23(3)18(27)22(16)2/h5-9,11H,4,10H2,1-3H3,(H,21,25)/b20-9+

InChI Key

XTTANYWTOSNRJQ-AWQFTUOYSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C

Origin of Product

United States

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